L-Isoleucinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-L-tyrosyl-D-prolyl-
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Overview
Description
The compound Asparagine-Tyrosine-D-Proline-Isoleucine-Amide is a peptide consisting of five amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This specific sequence may have unique properties due to the presence of both natural and unnatural amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asparagine-Tyrosine-D-Proline-Isoleucine-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like Asparagine-Tyrosine-D-Proline-Isoleucine-Amide often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Asparagine-Tyrosine-D-Proline-Isoleucine-Amide: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, leading to linear peptides.
Scientific Research Applications
Asparagine-Tyrosine-D-Proline-Isoleucine-Amide: has several scientific research applications:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its role in cellular processes and interactions with proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.
Industry: Used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Asparagine-Tyrosine-D-Proline-Isoleucine-Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
- Asparagine-Leucine-Lysine-Tryptophan
- Aspartic Acid-Glutamine-Tryptophan-Glycine
- Cysteine-Glutamine-Leucine-Arginine
Uniqueness
Asparagine-Tyrosine-D-Proline-Isoleucine-Amide: is unique due to the presence of the D-Proline residue, which can confer different structural and functional properties compared to peptides with only natural L-amino acids. This uniqueness can affect its stability, binding affinity, and biological activity.
Properties
CAS No. |
121822-73-9 |
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Molecular Formula |
C32H42N6O8 |
Molecular Weight |
638.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-amino-1-[[(2S)-1-[(2R)-2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C32H42N6O8/c1-3-19(2)27(28(34)41)37-30(43)25-10-7-15-38(25)31(44)24(16-20-11-13-22(39)14-12-20)35-29(42)23(17-26(33)40)36-32(45)46-18-21-8-5-4-6-9-21/h4-6,8-9,11-14,19,23-25,27,39H,3,7,10,15-18H2,1-2H3,(H2,33,40)(H2,34,41)(H,35,42)(H,36,45)(H,37,43)/t19-,23-,24-,25+,27-/m0/s1 |
InChI Key |
KWPOAFQJDJJKQD-LKLZPQJISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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